REACTION_CXSMILES
|
[C:1]([O:12]C)(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([O-])=[O:7])=[CH:4][CH:3]=1.O.[NH2:15][NH2:16].Cl>CO>[C:1]([C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH:15][NH2:16])=[O:7])=[CH:4][CH:3]=1)([OH:12])=[O:11] |f:1.2|
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Name
|
|
Quantity
|
500 mL
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Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
180 g
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Type
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reactant
|
Smiles
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C(C1=CC=C(C(=O)[O-])C=C1)(=O)OC
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Name
|
|
Quantity
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1 L
|
Type
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solvent
|
Smiles
|
CO
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Type
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CUSTOM
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Details
|
while stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
After the drop-wise addition
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Type
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TEMPERATURE
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Details
|
the mixture was heat-refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
CUSTOM
|
Details
|
to thereby precipitate white crystals
|
Type
|
ADDITION
|
Details
|
Two liters of water was added to the system
|
Type
|
STIRRING
|
Details
|
by stirring for a while
|
Type
|
FILTRATION
|
Details
|
The formed crystals were collected by filtration under reduced pressure
|
Type
|
WASH
|
Details
|
washed twice with 200 ml of water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=CC=C(C(=O)NN)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |